molecular formula C26H22ClNO6S B2993413 ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate CAS No. 406475-71-6

ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate

Cat. No. B2993413
CAS RN: 406475-71-6
M. Wt: 511.97
InChI Key: JGLTYNIJUGDCCY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic organic compound that consists of a fused benzene and furan ring. Attached to this core are several other groups, including a sulfonyl group (attached to a 4-chlorophenyl group), a carboxylate group, and an amide group (attached to a 4-methylbenzamido group). These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present in its structure. For example, the presence of the sulfonyl, carboxylate, and amide groups could potentially make the compound polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Physicochemical Properties and Complex Formation

  • Chekanova et al. (2014) explored the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. They also prepared and isolated complexes of Cu(II), Co(II), and Ni(II) with one of the ligands and determined their solubility products, highlighting the compound's potential in complex formation and physicochemical studies Chekanova et al., 2014.

Synthesis Methodologies

  • Pokhodylo and Obushak (2019) reported on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, using methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate. Their work provides insights into novel synthesis routes for complex molecules Pokhodylo & Obushak, 2019.

Antimicrobial Activities

  • Abbavaram and Reddyvari (2013) detailed the synthesis of bifunctional sulfonamide-amide derivatives, including ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate. These compounds demonstrated significant in vitro antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents Abbavaram & Reddyvari, 2013.

Pharmaceutical Applications

  • Sudhana and Pradeepkiran Jangampalli Adi (2019) synthesized 3-ethyl 5-methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives, aiming to evaluate their antioxidant, metal chelating activities, and potential in treating metals induced oxidative stress-associated diseases. This study highlights the chemical's applicability in pharmaceutical research for developing treatments related to oxidative stress Sudhana & Pradeepkiran Jangampalli Adi, 2019.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLTYNIJUGDCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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